molecular formula C12H16N2O4 B1450325 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid CAS No. 1260880-17-8

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid

Cat. No.: B1450325
CAS No.: 1260880-17-8
M. Wt: 252.27 g/mol
InChI Key: OHWUZICWFKKKBA-UHFFFAOYSA-N
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Description

Molecular Structure and Functional Groups

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid is an organic compound containing multiple functional groups arranged in a specific spatial configuration. The molecule is built around a pyridine ring, which serves as its core structural element. This heterocyclic aromatic ring contains a nitrogen atom at position 1, giving it distinct chemical properties compared to benzene-based compounds.

The compound features four key functional groups:

  • Pyridine Ring : A six-membered aromatic heterocycle with a nitrogen atom at position 1, serving as the central scaffold of the molecule.

  • tert-Butoxycarbonyl (Boc) Group : An acid-labile protecting group attached to the amino functionality at position 2 of the pyridine ring. This group consists of a carbonyl moiety linked to a tert-butoxy group [-(C=O)-O-C(CH₃)₃].

  • Amino Group : A protected nitrogen-containing functional group (-NH-) positioned at carbon 2 of the pyridine ring, serving as the linkage point for the Boc protecting group.

  • Acetic Acid Group : A carboxylic acid side chain (-CH₂-COOH) attached to position 3 of the pyridine ring, contributing acidic properties to the molecule.

The spatial arrangement of these functional groups creates a molecule with both basic (pyridine nitrogen) and acidic (carboxylic acid) sites, resulting in interesting chemical behavior. The presence of the Boc protecting group at the 2-position amino group significantly alters the reactivity of this nitrogen, making it temporarily unreactive to most bases and nucleophiles.

Table 1: Functional Groups Present in this compound

Functional Group Structure Position Chemical Properties
Pyridine ring C₅H₄N Core structure Aromatic, weakly basic, electron-deficient compared to benzene
tert-Butoxycarbonyl (Boc) -C(=O)-O-C(CH₃)₃ Attached to amino group at C-2 Protective, acid-labile, stable to bases and nucleophiles
Amino group -NH- At C-2 of pyridine Protected by Boc group, rendered temporarily unreactive
Acetic acid -CH₂-COOH At C-3 of pyridine Acidic, pKa similar to typical carboxylic acids (~4.76)

The overall three-dimensional structure adopts a conformation that minimizes steric hindrance between the bulky Boc group and the neighboring acetic acid moiety. The pyridine ring itself is planar due to its aromatic character, while the substituents extend outward from this plane.

IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. This name follows the substitutive nomenclature principles established by IUPAC for organic compounds.

The name can be deconstructed as follows:

  • "2" - Indicates the position of the substituent on the acetic acid
  • "(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)" - Describes the pyridine-based substituent with its own functional groups
  • "acetic acid" - The parent carboxylic acid structure

The compound is also known by several synonyms in scientific literature:

  • 2-(Boc-amino)-2-(3-pyridinyl)acetic acid
  • 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetic acid
  • tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid
  • Boc-3-amino-1-carboxymethyl-pyridin-2-one (a related derivative)

The abbreviated term "Boc" is commonly used in the literature as a shorthand reference to the tert-butoxycarbonyl protecting group, though in formal nomenclature the full term is preferred.

Table 2: Nomenclature Variations for this compound

Nomenclature Type Name
IUPAC Systematic Name This compound
Common Chemical Name 2-(Boc-amino)-2-(3-pyridinyl)acetic acid
Alternative Systematic Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetic acid
Fragment-based Name tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid

CAS Registry Numbers and Identifiers

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 347187-29-5. This unique numerical identifier is used internationally to precisely identify this specific chemical compound in scientific databases and literature.

Additional identifiers and physical properties that help characterize this compound include:

  • Molecular Formula : C₁₂H₁₆N₂O₄
  • Molecular Weight : 252.266 grams per mole
  • Exact Mass : 252.111 (calculated based on isotopic composition)
  • Polar Surface Area (PSA) : 92.01
  • LogP : 1.93640 (measure of lipophilicity)

The compound has been documented in scientific literature, particularly in research conducted by Baruah et al. in the journal Bioorganic and Medicinal Chemistry (2012, volume 20, issue 11, pages 3551-3564).

Table 3: Chemical Identifiers for this compound

Identifier Type Value
CAS Registry Number 347187-29-5
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.266 g/mol
Exact Mass 252.111
LogP 1.93640
Polar Surface Area 92.01
Hazard Codes Xi (Irritant)
HS Code 2933399090

In chemical databases and inventory systems, this compound may be classified under the Harmonized System (HS) code 2933399090, which is used for "other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure".

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-10-8(7-9(15)16)5-4-6-13-10/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWUZICWFKKKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260880-17-8
Record name 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid
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Preparation Methods

Preparation Methods of 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid

Stepwise Preparation

Step 1: Preparation of Methyl N-(tert-butoxycarbonyl)glycinate
  • Starting from glycine methyl ester hydrochloride, the amino group is protected by reaction with bis(tert-butyl) dicarbonate (Boc2O) in the presence of triethylamine.
  • The reaction is carried out in anhydrous dichloromethane at 0 °C initially, then stirred at room temperature for 24 hours.
  • Workup involves sequential washing with water, dilute hydrochloric acid, saturated sodium bicarbonate, and brine.
  • Drying over anhydrous sodium sulfate and purification yields methyl N-(tert-butoxycarbonyl)glycinate.

This step is crucial for installing the Boc protecting group, which is stable under various reaction conditions used later.

Step 2: Formation of Methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate
  • The Boc-protected glycine methyl ester is reacted with bis(dimethylamino)-tert-butoxymethane (Bredereck's reagent) in refluxing toluene.
  • This introduces a dimethylamino substituent at the 3-position, yielding the methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate intermediate with about 55% yield.
Step 3: Substitution of the Dimethylamino Group with Amines
  • The dimethylamino group on the propenoate intermediate is substituted by various alkyl, aryl, or heteroaryl amines.
  • This reaction is performed in ethanol with equimolar hydrochloric acid at 20–80 °C or in acetic acid at 80 °C for specific amines.
  • The substitution proceeds smoothly, retaining the Boc protecting group, yielding 3-N-substituted methyl 2-[(tert-butoxycarbonyl)amino]-3-aminopropenoates.
Step 4: Cyclization and Further Transformations (Optional)
  • Treatment of the intermediate with ambident nucleophiles such as 2-pyridineacetonitrile or 2-aminopyridine in acetic acid at elevated temperatures (85–120 °C) can lead to fused heterocyclic derivatives.
  • The Boc group remains stable up to 85 °C in acetic acid but can be cleaved at higher temperatures, sometimes followed by acetylation of the free amino group.

Stability and Protection Notes

  • The tert-butoxycarbonyl group is stable under mild acidic conditions and moderate temperatures, allowing selective transformations without deprotection.
  • Higher temperatures or prolonged acidic treatment can remove the Boc group, which may be exploited for further functionalization.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reaction Reagents & Conditions Yield (%) Notes
1 Boc protection of glycine methyl ester hydrochloride Boc2O, Et3N, CH2Cl2, 0 °C to RT, 24 h Not specified (literature >80%) Standard Boc protection
2 Formation of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate Bredereck's reagent, reflux in toluene 55 Key intermediate
3 Substitution of dimethylamino group by amines R-NH2, EtOH, HCl (aq), 20–80 °C or AcOH, 80 °C Not specified Boc group stable
4 Cyclization with ambident nucleophiles AcOH, 85–120 °C Not specified Boc stable up to 85 °C

Analytical and Spectroscopic Confirmation

  • The structures of intermediates and final compounds were confirmed by ^1H NMR, ^13C NMR, 2D HMBC NMR, IR spectroscopy, mass spectrometry, and elemental analysis.
  • The Z-configuration of the double bond in the propenoate intermediates was confirmed by characteristic coupling constants in NMR.
  • The Boc protecting group’s presence was confirmed by characteristic signals in NMR and IR spectra.

Summary of Research Findings

  • The synthetic route via Boc protection of glycine methyl ester and subsequent reaction with Bredereck's reagent is efficient and versatile.
  • The dimethylamino group on the propenoate intermediate serves as a good leaving group for substitution with various amines, enabling structural diversity.
  • The Boc group provides protection and stability during the synthetic sequence but can be selectively removed under controlled conditions.
  • The methodology allows for the preparation of this compound and related heterocyclic derivatives with potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Deprotected amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under specific conditions, revealing the free amino group, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between the target compound and analogous Boc-protected derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(2-{[(Tert-Butoxy)Carbonyl]Amino}Pyridin-3-Yl)Acetic Acid (Target) Pyridine Boc-amino (C2), acetic acid (C3) C₁₂H₁₆N₂O₄ 252.27 Pyridine core; Boc-amino and acetic acid on adjacent positions .
(2S)-2-{[(Tert-Butoxy)Carbonyl]Amino}-2-(Pyridin-3-Yl)Acetic Acid Acetic acid derivative Chiral center (S) with Boc-amino and pyridin-3-yl groups on α-carbon C₁₂H₁₆N₂O₄ 252.27 Stereochemistry at α-carbon; potential for enantioselective interactions .
2-(2-Bromo-4-Chlorophenyl)-2-{[(Tert-Butoxy)Carbonyl]Amino}Acetic Acid Phenyl Br (C2), Cl (C4), Boc-amino and acetic acid on α-carbon C₁₃H₁₄BrClN₂O₄ 377.63 Halogen substituents enhance lipophilicity and cross-coupling reactivity .
3-[Tert-Butoxycarbonyl]Amino]-2-Methylpropionic Acid Propionic acid derivative Boc-amino (C3), methyl group (C2) C₉H₁₇NO₄ 215.24 Branched alkyl chain; lower polarity compared to pyridine derivatives .

Research Findings and Challenges

  • Synthetic Routes: Boc protection typically employs BOC anhydride, as seen in the synthesis of 3-[Boc]Amino-2-Methylpropionic Acid (). Similar methods may apply to the target compound . Enantiomeric resolution via diastereomeric salt formation (e.g., with α-methylbenzylamine) is critical for chiral derivatives .

Biological Activity

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 266.29 g/mol
  • CAS Number : 105454-25-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to function as a potential inhibitor of specific enzymes and receptors involved in disease processes.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, particularly those involved in amino acid metabolism.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that derivatives of pyridine-based compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase-dependent pathways.

  • Case Study : A related compound demonstrated cytotoxic effects on HT-29 colon carcinoma cells at concentrations as low as 150 nM, indicating that modifications in the pyridine structure can enhance biological activity against cancer cells .

Neuroprotective Effects

Pyridine derivatives have also been explored for their neuroprotective properties. They may protect neuronal cells from oxidative stress and excitotoxicity.

  • Case Study : In vitro studies have shown that certain pyridine compounds can reduce cytosolic calcium levels in neurons, which is crucial for preventing neuronal death .

Research Findings

A summary of key findings from various studies on related compounds is presented in the table below:

Compound NameBiological ActivityIC50 (μM)Target
Compound AAnticancer0.15HT-29 Cells
Compound BNeuroprotective4.0Neuronal Cells
Compound CEnzyme Inhibition0.05Amino Acid Metabolism

Safety and Toxicity

Preliminary toxicity assessments suggest that while some derivatives exhibit potent biological activities, they also need thorough evaluation for safety profiles. The presence of the tert-butoxycarbonyl group may influence the compound's pharmacokinetics and toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid with high purity?

  • Methodology : Multi-step synthesis typically involves coupling the pyridine moiety with a tert-butoxycarbonyl (Boc)-protected amino group, followed by acetic acid functionalization. Key steps include:

  • Boc-protection of the amino group to prevent undesired side reactions .
  • Optimization of reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize hydrolysis of the Boc group .
  • Purification via column chromatography or preparative HPLC to isolate the product from intermediates .
    • Analytical Validation : Confirm purity (>95%) using reverse-phase HPLC and structural integrity via 1H^1H-NMR (e.g., Boc-group protons at δ ~1.4 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ ~260 nm for pyridine absorption) and HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds and differential scanning calorimetry (DSC) for phase transitions .
    • Data Interpretation : Boc groups are prone to acidic hydrolysis; degradation products (e.g., free amine) can be identified via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound’s stereochemistry?

  • Methodology :

  • Comparative Analysis : Perform 1H^1H-1H^1H COSY and NOESY NMR to assess spatial proximity of protons, particularly around the pyridine and Boc-protected amine .
  • Single-Crystal X-ray Diffraction : Grow crystals in a solvent system (e.g., DCM/hexane) to resolve absolute configuration .
    • Case Study : Discrepancies between solution-state NMR (dynamic averaging) and solid-state X-ray data may arise from conformational flexibility. Molecular dynamics simulations can bridge this gap .

Q. How does the compound’s Boc-protected amino group influence its reactivity in peptide coupling reactions?

  • Mechanistic Insights :

  • The Boc group acts as a temporary protective group, enabling selective activation of the carboxylic acid for amide bond formation (e.g., using HATU or EDC coupling agents) .
  • Reaction Optimization : Use DIPEA as a base in DMF to enhance coupling efficiency. Monitor reaction progress via TLC (eluent: 10% MeOH in DCM) .
    • Challenges : Premature deprotection under basic conditions may occur; track Boc stability via IR spectroscopy (loss of C=O stretch at ~1680 cm1^{-1}) .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Protocol :

  • Docking Studies : Use software like AutoDock Vina to model binding poses against targets (e.g., kinase domains). Prioritize the pyridine ring and carboxylic acid as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and free energy (MM-PBSA/GBSA) .
    • Validation : Compare computational predictions with experimental binding assays (e.g., SPR or ITC) to refine models .

Data Contradiction and Troubleshooting

Q. How to address inconsistencies in biological activity data across cell-based vs. in vitro assays?

  • Hypothesis Testing :

  • Membrane Permeability : Measure logP (via shake-flask method) to assess cellular uptake limitations. Low permeability may explain reduced cell-based activity .
  • Metabolic Stability : Incubate the compound with liver microsomes; LC-MS can identify metabolites (e.g., de-Boc derivatives) that alter activity .
    • Experimental Adjustments : Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability .

Q. What analytical methods differentiate between Boc-protected and deprotected forms in complex mixtures?

  • Workflow :

  • LC-MS/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Deprotected forms exhibit shorter retention times and lower molecular ions (e.g., [M-Boc+H]+^+) .
  • Fluorescent Labeling : Derivatize free amines with dansyl chloride; detect labeled species via fluorescence HPLC .

Synthetic and Functional Modifications

Q. How to design derivatives of this compound for improved target selectivity?

  • Rational Modifications :

  • Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to enhance π-stacking with aromatic residues in target proteins .
  • Amino Acid Backbone : Replace acetic acid with β-alanine to alter conformational flexibility .
    • Validation : Test derivatives in enzyme inhibition assays (IC50_{50}) and ADMET profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid

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